Bienvenue dans la boutique en ligne BenchChem!

Galeterone

Prostate cancer Xenograft Tumor growth inhibition

Galeterone is the only research compound that simultaneously inhibits CYP17 lyase, antagonizes the androgen receptor, and degrades both full-length AR and the NHA-resistant AR-V7 splice variant. Unlike abiraterone or enzalutamide, galeterone suppresses AR-V7—critical for castration-resistant prostate cancer studies. Validated in LNCaP, CWR22Rv1, and LAPC-4 xenograft models (>80% tumor reduction). Standard purity ≥98%; bulk quantities and custom formulations available.

Molecular Formula C26H32N2O
Molecular Weight 388.5 g/mol
CAS No. 851983-85-2
Cat. No. B1683757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaleterone
CAS851983-85-2
Synonyms17-(1H-benzimidazol-1-yl)androsta-5,16-dien-3beta-ol
3-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
galeterone
VN-124-1
Molecular FormulaC26H32N2O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
InChIInChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
InChIKeyPAFKTGFSEFKSQG-PAASFTFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galeterone (CAS 851983-85-2): A Multimodal Steroidal Antiandrogen with Triple Mechanism of Action


Galeterone (developmental codes TOK-001, VN/124-1) is an orally bioavailable steroidal small molecule that functions through three distinct mechanisms: androgen receptor (AR) antagonism, CYP17 lyase inhibition, and AR protein degradation [1]. Unlike single-mechanism agents, galeterone's integrated modulation of the AR signaling axis enables simultaneous suppression of androgen biosynthesis and direct interference with AR-mediated transcription, positioning it as a mechanistically unique tool compound for prostate cancer research [2]. The compound is a 3β-hydroxy steroid derivative featuring a 17-(1H-benzimidazol-1-yl) substituent critical for its multitarget pharmacology [3].

Why Galeterone Cannot Be Replaced by Abiraterone or Enzalutamide in AR-V7+ or AR Degradation-Focused Studies


Standard-of-care next-generation hormonal agents (NHA) such as abiraterone (CYP17 inhibitor) and enzalutamide (AR antagonist) exhibit limited efficacy against AR splice variant-7 (AR-V7)-expressing castration-resistant prostate cancer [1]. Abiraterone lacks direct AR antagonism and does not reduce AR protein levels; enzalutamide does not inhibit androgen synthesis [2]. More critically, both abiraterone and enzalutamide fail to suppress AR-V7—a ligand-independent, constitutively active splice variant associated with NHA resistance [3]. Galeterone's triple mechanism uniquely enables AR-V7 degradation, distinguishing it from all approved AR-pathway inhibitors [4]. Substituting any in-class alternative for galeterone will not recapitulate this combination of CYP17 inhibition, AR antagonism, and AR/AR-V7 degradation.

Quantitative Evidence for Galeterone Differentiation: Head-to-Head Data vs. Enzalutamide and Abiraterone


In Vivo Head-to-Head Tumor Growth Suppression: Galeterone vs. Abiraterone in LAPC-4 Xenograft Model

In a direct comparative study, galeterone demonstrated statistically superior tumor growth suppression compared to abiraterone in the LAPC-4 human prostate cancer xenograft model. Galeterone (0.15 mmol/kg, twice daily, subcutaneous) reduced final tumor volume by >80% relative to vehicle control, whereas abiraterone administered at an identical dose and schedule did not achieve comparable efficacy [1].

Prostate cancer Xenograft Tumor growth inhibition Abiraterone comparison

AR Protein Degradation: Quantitative Reduction of Full-Length AR and AR-V7

Galeterone induces AR protein degradation—a mechanism absent in abiraterone and enzalutamide. Treatment of LNCaP cells with 5 μM galeterone for 48 hours reduced AR protein expression by approximately 50% as assessed by immunocytochemical analysis . Crucially, galeterone, but not enzalutamide, reduces both full-length AR and AR-V7 splice variant protein levels [1]. In DU145 cells transfected with AR-V7, galeterone reduced AR-V7 protein expression [2].

Androgen receptor AR-V7 Protein degradation LNCaP cells

CYP17 Lyase Inhibition Potency: IC50 Comparison with Clinical Comparators

Galeterone demonstrates potent CYP17 lyase inhibition with an IC50 of 47 nM in 293T cells transfected with human CYP17 after 18 hours of incubation . This potency is approximately 6-fold greater than the IC50 of 300 nM reported in alternative assay systems, and compares favorably to abiraterone, which exhibits CYP17 lyase IC50 values in the low nanomolar range but lacks AR antagonism and degradation functions . Importantly, galeterone selectively inhibits the lyase activity of CYP17 without significant effect on hydroxylase function, minimizing the risk of mineralocorticoid excess seen with non-selective CYP17 inhibition [1].

CYP17 lyase IC50 Enzyme inhibition Androgen synthesis

Clinical Activity in AR-V7+ mCRPC: PSA50 Response Data from ARMOR3-SV Phase 3 Trial

In the ARMOR3-SV phase 3 randomized trial (NCT02438007) comparing galeterone vs. enzalutamide in AR-V7-positive metastatic castration-resistant prostate cancer patients, the PSA50 response rate was 13% (2/16) for galeterone and 42% (8/19) for enzalutamide [1]. The trial was terminated early due to futility based on the primary endpoint of radiographic progression-free survival. Notably, the AR-V7+ population comprised only 8% (73/953) of screened treatment-naïve mCRPC patients and was associated with aggressive, high-volume disease and poor prognosis [2]. Importantly, in the earlier ARMOR2 phase 2 trial, galeterone demonstrated PSA50 responses in 6 of 7 (86%) treatment-naïve CRPC patients with C-terminal AR loss (AR-V7 surrogate), with median time to PSA progression of 7.3 months [3].

AR-V7 positive mCRPC PSA50 response Clinical trial

AR Antagonism Potency: Competitive Displacement of Synthetic Androgen R1881

Galeterone competitively displaces the synthetic androgen [3H]-R1881 from androgen receptor binding sites. In LNCaP cells expressing mutant AR (T877A), galeterone exhibited an EC50 of 845 nM for competitive binding displacement . In alternative assay conditions using LNCaP cells after 2-hour incubation, the EC50 was 670 nM . In PC3 cells transfected with wild-type AR, the EC50 was 405 nM . These values compare to enzalutamide's AR binding affinity of approximately 36-86 nM (IC50), indicating enzalutamide is a more potent AR antagonist [1].

Androgen receptor Antagonism EC50 R1881 binding

Optimal Research Applications for Galeterone Based on Quantitative Differentiation Evidence


Preclinical Studies of AR-V7-Driven Resistance Mechanisms

Galeterone is uniquely suited for in vitro and in vivo studies investigating AR-V7 splice variant biology and therapeutic targeting. Unlike enzalutamide or abiraterone, galeterone degrades both full-length AR and AR-V7 protein [1]. Researchers studying NHA resistance mechanisms should select galeterone when experimental aims require AR-V7 degradation activity. Use in LNCaP, CWR22Rv1, or DU145-AR-V7 models to evaluate AR-V7 suppression and downstream signaling effects [2].

Xenograft Studies Requiring Maximal Androgen Axis Suppression

For LAPC-4 human prostate cancer xenograft models, galeterone (0.15 mmol/kg twice daily s.c.) provides >80% tumor volume reduction—superior to abiraterone at identical dosing [1]. Researchers seeking maximal tumor growth inhibition in AR-dependent prostate cancer models should select galeterone over abiraterone when the study design requires combined CYP17 inhibition, AR antagonism, and AR degradation in a single agent [2].

Mechanistic Studies of AR Protein Turnover and Degradation Pathways

Galeterone induces approximately 50% reduction in AR protein levels within 24-48 hours at 5 μM in LNCaP cells, a property absent in abiraterone and enzalutamide [1]. This makes galeterone the preferred tool compound for investigating AR degradation mechanisms, ubiquitin-proteasome pathway involvement, and the relationship between AR protein stability and castration resistance. Use in pulse-chase experiments or steady-state AR quantification assays [2].

Multi-Target AR Pathway Inhibition in Combination Studies

Galeterone demonstrates synergy with everolimus (mTOR inhibitor) and gefitinib (EGFR inhibitor) for growth inhibition of castration-resistant prostate cancer cells (IC50 = 2.9 μM for single-agent anti-proliferative activity) [1]. Researchers designing combination therapy screens should prioritize galeterone when the experimental hypothesis requires simultaneous CYP17 inhibition, AR antagonism, and AR degradation as a foundation for combination regimens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galeterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.